molecular formula C8H6BrIN2 B13840602 3-Bromo-4-iodo-5-methyl-1H-indazole

3-Bromo-4-iodo-5-methyl-1H-indazole

Cat. No.: B13840602
M. Wt: 336.95 g/mol
InChI Key: UJHVDICEYKEYIG-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-5-methyl-1H-indazole is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a multisubstituted 1H-indazole derivative, it provides researchers with a versatile scaffold for constructing complex molecules. The presence of both bromo and iodo substituents at the 3- and 4- positions of the indazole ring makes this compound an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions . This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new bioactive compounds. The indazole core is a privileged structure in medicinal chemistry, found in several pharmacologically active molecules and FDA-approved drugs . Researchers value indazole derivatives for their wide range of potential biological activities, which include antitumor, anti-inflammatory, and antifungal properties . This specific compound, with its unique halogenation pattern, is intended for use as a key intermediate in the synthesis of targeted chemical libraries or novel candidate molecules. The product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

3-bromo-4-iodo-5-methyl-2H-indazole

InChI

InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)10)8(9)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

UJHVDICEYKEYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)Br)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Bromo-4-iodo-5-methyl-1H-indazole

General Synthetic Strategy

The preparation of This compound typically involves the following key steps:

  • Synthesis of a suitably substituted acetophenone precursor bearing halogens (bromo and iodo) and methyl groups.
  • Conversion of the acetophenone derivative into the corresponding 2-aminoacetophenone intermediate.
  • Diazotization of the amino group to form a diazonium salt.
  • Intramolecular cyclization/reduction to form the indazole ring.
  • Final halogenation or halogen exchange steps to install the desired bromo and iodo substituents at positions 3 and 4, respectively.

Detailed Preparation via Diazotization and Reduction (Based on CN102898374A Patent)

A robust method for preparing 3-methyl-5-halogen-1H-indazoles, which can be adapted for the synthesis of this compound, involves the following steps:

Step 1: Synthesis of 2-nitro-5-bromo-4-iodoacetophenone
  • Starting from 5-bromo-4-iodoacetophenone , nitration is performed using a sulfuric acid/nitric acid mixed acid system at low temperature (around -20°C).
  • The reaction is stirred overnight to afford 2-nitro-5-bromo-4-iodoacetophenone with high yield (~85-87%).
  • The product is isolated by filtration after quenching with ice water.
Step 2: Reduction to 2-amino-5-bromo-4-iodoacetophenone
  • The nitro compound is reduced to the amino derivative using iron powder and ammonium chloride in a mixed solvent system of water and methanol (1:1).
  • The reaction is conducted at approximately 60°C overnight.
  • After filtration and extraction, the 2-amino-5-bromo-4-iodoacetophenone is obtained with yields around 80-85%.
Step 3: Diazotization and Cyclization to this compound
  • The aminoacetophenone is diazotized in acidic solution to form the corresponding diazonium salt.
  • A stannous chloride-hydrochloric acid solution is slowly added to reduce the diazonium salt, facilitating intramolecular cyclization to the indazole ring.
  • The reaction mixture is then neutralized to pH 8-9 to precipitate the indazole product.
  • The This compound is isolated by filtration and purified without extensive chromatographic steps.
Reaction Scheme Summary:
Step Reaction Type Reagents/Conditions Product Yield (%)
1 Nitration H2SO4/HNO3 (1:7), -20°C, overnight 2-nitro-5-bromo-4-iodoacetophenone 85-87
2 Reduction Fe powder, NH4Cl, H2O/MeOH (1:1), 60°C 2-amino-5-bromo-4-iodoacetophenone 80-85
3 Diazotization & Cyclization Acidic diazotization, SnCl2·2H2O/HCl This compound Isolated by precipitation

This method avoids refluxing hydrazine hydrate and column chromatography, offering a safer and more efficient route.

Analytical and Characterization Data

The preparation methods are typically supported by:

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Advantages Limitations
1 5-Bromo-4-iodoacetophenone Nitration (H2SO4/HNO3), Reduction (Fe/NH4Cl), Diazotization (acid, SnCl2) High yield, mild conditions, no hydrazine reflux Requires multi-step synthesis
2 Preformed 1H-indazole derivatives Electrophilic halogenation or Pd-catalyzed halogenation Potential regioselectivity May require complex catalysts

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-5-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

3-Bromo-4-iodo-5-methyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-5-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity. The indazole ring structure allows for π-π stacking interactions and hydrogen bonding, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Methyl Group : The methyl group at position 5 may improve lipophilicity and metabolic stability compared to polar substituents (e.g., methoxy or carboxylate groups) .

Spectroscopic and Physicochemical Properties

While direct data for 3-Bromo-4-iodo-5-methyl-1H-indazole are unavailable, analogs provide benchmarks:

  • $^1$H-NMR : Aromatic protons in bromo/iodo-indazoles typically resonate at δ 7.3–8.0 ppm, with deshielding effects from halogens .
  • IR Spectroscopy : C-Br and C-I stretches appear near 550–600 cm$^{-1}$, while C=N (indazole ring) absorbs near 1590–1610 cm$^{-1}$ .
  • Melting Points : Halogenated indazoles often exhibit high melting points (>200°C) due to strong intermolecular halogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-iodo-5-methyl-1H-indazole?

  • Methodological Answer : The synthesis typically involves halogenation of methyl-substituted indazole precursors. Key steps include:
  • Halogenation : Sequential bromination and iodination using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in solvents such as DMF or THF .
  • Base Selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is used to deprotonate the indazole core, facilitating halogen incorporation .
  • Temperature Control : Reactions are conducted under inert atmospheres (N₂/Ar) at 50–80°C to optimize yield and minimize side reactions .
  • Example Protocol :
StepReagents/ConditionsTimeYield
BrominationNBS, DMF, 60°C12 h65%
IodinationICl, THF, RT6 h78%

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios. 19^{19}F NMR (if applicable) for fluorinated analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/I doublets) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing patterns .

Q. What are common reactions involving this compound in medicinal chemistry?

  • Methodological Answer :
  • Suzuki Coupling : Replace bromine/iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Nucleophilic Substitution : Introduce amines or thiols at halogen sites under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Cyclization : Form fused heterocycles via intramolecular Heck or Ullmann reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved during refinement of this compound?

  • Methodological Answer :
  • SHELXL Features : Use "ISOR" and "DELU" restraints to model anisotropic displacement parameters and reduce overfitting .
  • Mercury CSD Tools : Analyze void spaces and hydrogen-bonding networks to validate packing models .
  • Twinned Data : Apply twin-law matrices (e.g., BASF parameter) in SHELXL for pseudo-merohedral twinning .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in kinase inhibition?

  • Methodological Answer :
  • Scaffold Modification : Replace halogens with electron-withdrawing/donating groups to modulate binding affinity.
  • Enzyme Assays : Test derivatives against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays .
  • Computational Docking : Use AutoDock Vina with PDB structures (e.g., 4HVP) to predict binding modes and guide synthesis .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., switching from THF to DCE) and catalysts (e.g., CuI for Ullmann reactions) .
  • Protection/Deprotection : Use THP or Boc groups to shield reactive sites during halogenation .
  • AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys to predict efficient pathways and avoid competing reactions .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., bromine vs. iodine substitution rates) be interpreted?

  • Methodological Answer :
  • Kinetic Studies : Perform time-resolved NMR or HPLC to track intermediate formation.
  • Computational Chemistry : Calculate activation energies (DFT) for halogenation steps to identify rate-limiting factors .
  • Cross-Validation : Compare results across analogs (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole) to isolate steric/electronic effects .

Tables for Key Data

Q. Table 1: Common Halogenation Reagents for Indazole Derivatives

HalogenReagentSolventYield Range
BrNBSDMF60–75%
IIClTHF70–85%
FSelectfluorMeCN50–65%

Q. Table 2: SHELXL Refinement Parameters for Disordered Structures

ParameterValuePurpose
ISOR0.01Restrain anisotropic displacement
DELU0.02Smooth thermal motion
TWIN0.33Handle twinning

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